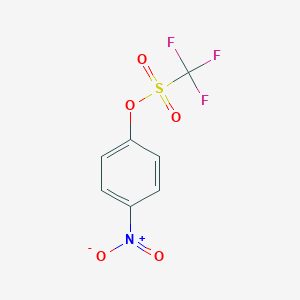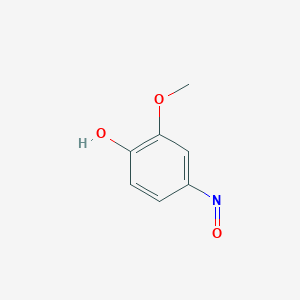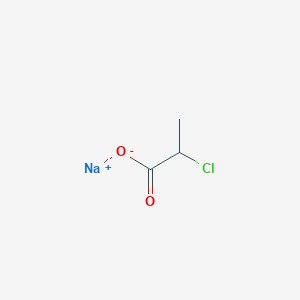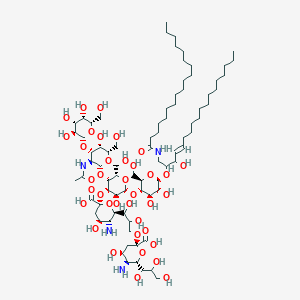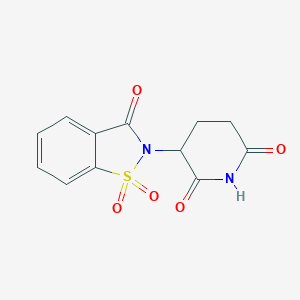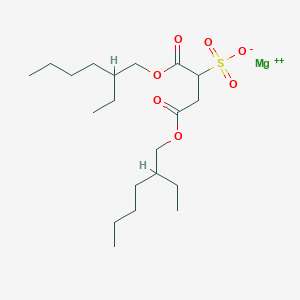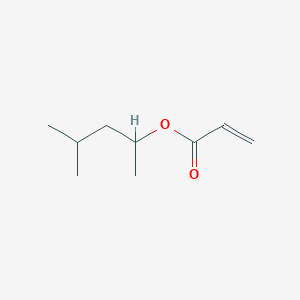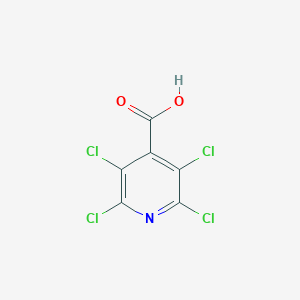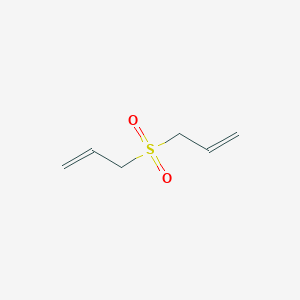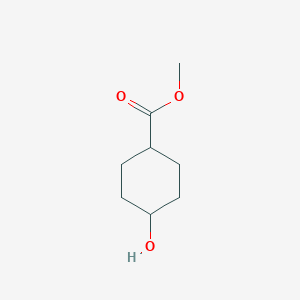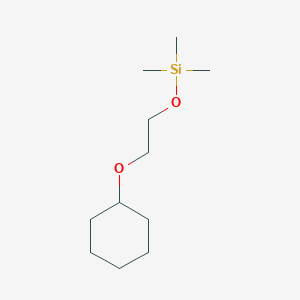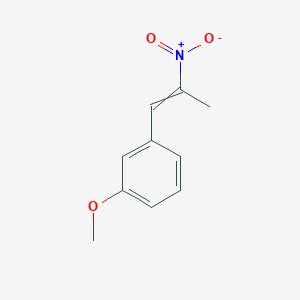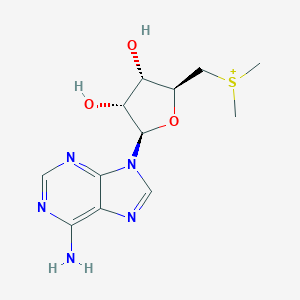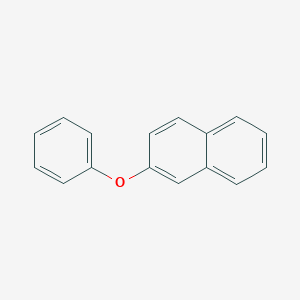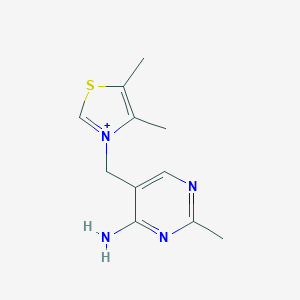
Dimethialium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethialium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a quaternary ammonium compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of dimethialium is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Dimethialium has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethialium has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. It is also effective at low concentrations, making it a cost-effective option for researchers. However, it may have limitations in certain applications, such as in vivo studies, due to its potential toxicity and lack of specificity.
Orientations Futures
There are several future directions for research on dimethialium. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use as a disinfectant in various settings, including hospitals and food processing facilities. Future research could explore the effectiveness of dimethialium in these settings and compare it to other disinfectants currently in use. Finally, further studies are needed to fully understand the mechanism of action of dimethialium and to identify any potential applications in other areas of scientific research.
Conclusion:
In conclusion, dimethialium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research on dimethialium could have important implications for the treatment of cancer and the development of new disinfectants.
Méthodes De Synthèse
Dimethialium can be synthesized using various methods, including the reaction of N,N-dimethylaminoethanol with methyl iodide, the reaction of N,N-dimethylaminoethanol with dimethyl sulfate, and the reaction of N,N-dimethylaminoethanol with methyl triflate. These methods result in the formation of dimethialium as a white crystalline powder with a melting point of 229-230°C.
Applications De Recherche Scientifique
Dimethialium has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
15659-74-2 |
|---|---|
Nom du produit |
Dimethialium |
Formule moléculaire |
C11H15N4S+ |
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
5-[(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15N4S/c1-7-8(2)16-6-15(7)5-10-4-13-9(3)14-11(10)12/h4,6H,5H2,1-3H3,(H2,12,13,14)/q+1 |
Clé InChI |
AXHYKTKTWXFPDG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
Autres numéros CAS |
15659-74-2 |
Synonymes |
dimethialium dimethialium chloride dimethialium chloride(mono-HCl) dimethialium mononitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



